molecular formula C23H20N4O4S4 B3868029 3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-

3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-

Cat. No.: B3868029
M. Wt: 544.7 g/mol
InChI Key: YOYKMQBOLMEHSU-RGEXLXHISA-N
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Description

3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- typically involves multi-step organic reactions. One common method includes the condensation of thiazolidine derivatives with appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)- is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S4/c1-15-2-4-16(5-3-15)14-19-21(29)27(23(32)34-19)12-10-20(28)25-17-6-8-18(9-7-17)35(30,31)26-22-24-11-13-33-22/h2-9,11,13-14H,10,12H2,1H3,(H,24,26)(H,25,28)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKMQBOLMEHSU-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-
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3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-
Reactant of Route 3
3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-
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3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-
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3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-
Reactant of Route 6
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3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-

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